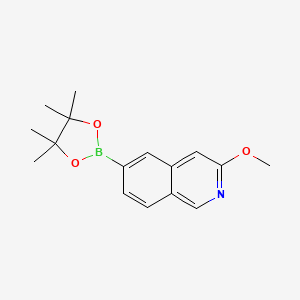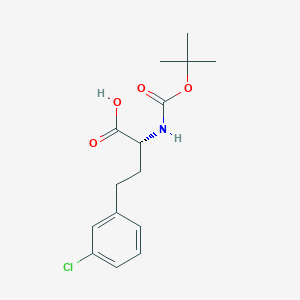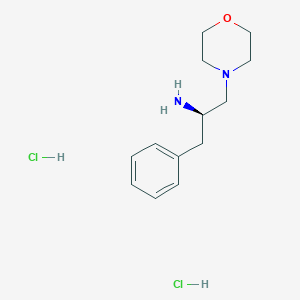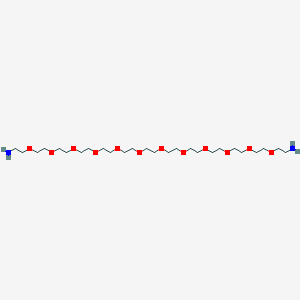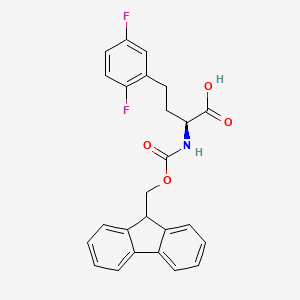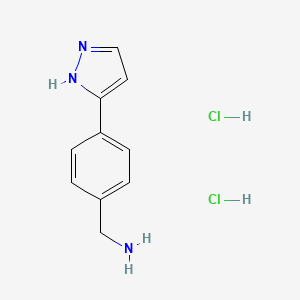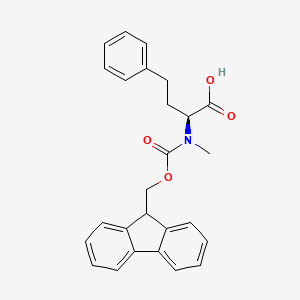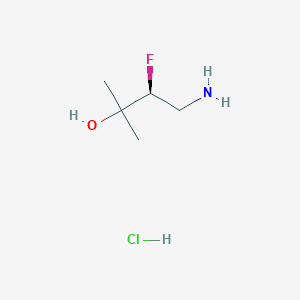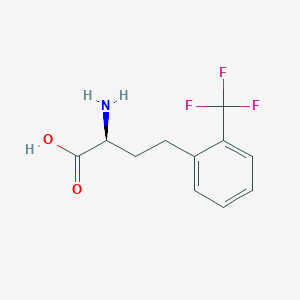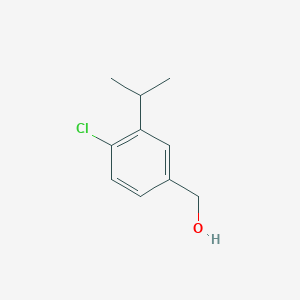
(4-Chloro-3-isopropylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chloro-3-isopropylphenyl)methanol” is a chemical compound with the CAS Number: 1809157-94-5 . It has a molecular weight of 184.67 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 184.67 . The compound is stored at temperatures between 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do.
Mecanismo De Acción
Target of Action
The primary targets of (4-Chloro-3-isopropylphenyl)methanol are not well-documented in the literature. This compound is a derivative of methanol, which is known to affect various biochemical processes. The specific targets of this compound may vary due to the presence of the chloro and isopropyl groups .
Mode of Action
Methanol is known to undergo reactions such as ring-opening of epoxides, which is essentially an S N 2 mechanism . The ring strain of the epoxide helps drive this reaction to completion . The presence of the chloro and isopropyl groups in this compound may influence these reactions, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, methanol can be produced via anaerobic metabolism by many bacteria and is also formed as a by-product during the ethanol fermentation process . Methanol can also be converted to methane via anaerobic digestion
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and liquid form, may influence its bioavailability
Result of Action
Methanol is known to undergo various reactions that can lead to the production of different compounds, which can have various effects at the molecular and cellular level . The presence of the chloro and isopropyl groups in this compound may influence these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the production of methanol from biomass, a process that could potentially involve this compound, is influenced by factors such as feedstock characteristics, initial investment, and plant location . Additionally, the combustion of biomethanol, which could potentially involve this compound, can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission .
Propiedades
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIOQFGUQUCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

